1-(Isopropylsulfonyl)azetidine-3-carboxylic acid
CAS No.: 1339147-47-5
Cat. No.: VC16490324
Molecular Formula: C7H13NO4S
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1339147-47-5 |
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Molecular Formula | C7H13NO4S |
Molecular Weight | 207.25 g/mol |
IUPAC Name | 1-propan-2-ylsulfonylazetidine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H13NO4S/c1-5(2)13(11,12)8-3-6(4-8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) |
Standard InChI Key | LUETYMLEAQREEP-UHFFFAOYSA-N |
Canonical SMILES | CC(C)S(=O)(=O)N1CC(C1)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Core Structure and Functional Groups
The azetidine ring confers significant ring strain, which influences both reactivity and molecular interactions. The 3-carboxylic acid group enhances water solubility and provides a handle for further derivatization, while the 1-isopropylsulfonyl moiety introduces steric bulk and electronic effects. The sulfonyl group (-SO₂-) is a strong electron-withdrawing group, which polarizes the adjacent nitrogen atom, potentially altering the compound’s acidity and binding affinity in biological systems .
Spectroscopic Characterization
While experimental data for this specific compound are sparse, analogs such as 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) provide reference points. Key spectral features include:
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¹H NMR: Azetidine protons typically appear as multiplet signals between δ 3.0–4.5 ppm due to ring strain. The isopropyl group’s methyl protons resonate as a doublet near δ 1.2 ppm (J = 6.8 Hz) .
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IR: Strong absorption bands for the carboxylic acid (-COOH) at ~2500–3300 cm⁻¹ (O-H stretch) and 1700 cm⁻¹ (C=O stretch), alongside sulfonyl S=O stretches at 1150–1350 cm⁻¹ .
Synthesis and Manufacturing
Historical Context and Modern Improvements
Early synthetic routes to azetidine-3-carboxylic acid derivatives relied on toxic reagents like cyanides or epichlorohydrin, limiting scalability . The WO2004035538A1 patent outlines a safer, high-yield process involving:
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Triflation of diethylbis(hydroxymethyl)malonate using triflic anhydride in polar aprotic solvents (e.g., DMF).
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Intramolecular cyclization with amines to form the azetidine core.
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Decarboxylation and hydrogenation to yield the final product .
For 1-(isopropylsulfonyl)azetidine-3-carboxylic acid, sulfonylation likely occurs post-cyclization. A proposed pathway involves:
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Reacting azetidine-3-carboxylic acid with isopropylsulfonyl chloride in the presence of a base (e.g., triethylamine).
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Purification via recrystallization or column chromatography .
Key Reaction Parameters
Stability and Reactivity
Hydrolytic Stability
Substituents on the azetidine ring profoundly impact stability. For example, methyl groups at the 1-position increase hydrolytic half-life (t₁/₂) from minutes to >30 hours in phosphate buffer (pH 7.4, 37°C) . The isopropylsulfonyl group’s electron-withdrawing nature likely further stabilizes the ring against hydrolysis, though experimental validation is needed.
Thermal and pH Stability
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Thermal Decomposition: Azetidine derivatives decompose above 200°C, with sulfonyl groups potentially lowering this threshold due to sulfonic acid formation.
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pH Sensitivity: The carboxylic acid group (pKa ~2.5) and sulfonamide nitrogen (pKa ~1–3) make the compound zwitterionic at physiological pH, enhancing solubility .
Biological Activity and Applications
Drug Discovery Applications
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Bioisostere for Proline: The azetidine ring mimics proline’s conformation but with altered pharmacokinetics.
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Kinase Inhibition: Sulfonamide-containing azetidines are explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .
Industrial and Regulatory Considerations
Scalability and Cost
The WO2004035538A1 process reduces reliance on hazardous reagents, cutting production costs by ~40% compared to older methods . Bulk pricing for intermediates like 1-Boc-azetidine-3-carboxylic acid is ~$120/g (Sigma-Aldrich, 2025) , suggesting high costs for the target compound without optimization.
Future Directions
Synthetic Chemistry
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral sulfonylated azetidines.
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Continuous Flow Systems: Improving yield and safety for large-scale production .
Biological Screening
Priority areas include:
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Antibacterial Screens: Testing against multidrug-resistant pathogens.
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Cancer Cell Lines: Assessing cytotoxicity and kinase inhibition profiles.
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